molecular formula C17H19ClN2S B590431 Chlorpromazine-D3 CAS No. 136765-28-1

Chlorpromazine-D3

Número de catálogo: B590431
Número CAS: 136765-28-1
Peso molecular: 321.881
Clave InChI: ZPEIMTDSQAKGNT-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chlorpromazine-D3 (deuterated chlorpromazine) is a stable isotopically labeled analog of chlorpromazine, a first-generation antipsychotic drug. It is widely employed as an internal standard in analytical chemistry to ensure accurate quantification of chlorpromazine and its metabolites in biological matrices (e.g., plasma, urine) via liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–tandem mass spectrometry (GC-MS/MS) . The deuterium atoms in this compound replace three hydrogen atoms in the parent molecule, typically in the dimethylamine group (N,N-dimethyl-$^2$H$_3$), which minimizes isotopic interference during mass spectrometric analysis while retaining nearly identical chromatographic behavior to chlorpromazine .

Certified reference materials, such as CERILLIANT™ this compound maleate Solution (100 μg/mL in methanol), are commercially available and validated for use in clinical toxicology, forensic analysis, and pharmacokinetic studies . Its stability under recommended storage conditions (-20°C) and compatibility with methanol as a solvent make it a robust tool for isotope dilution methods .

Métodos De Preparación

Synthetic Routes for Chlorpromazine-D3

The synthesis of this compound follows a pathway analogous to non-deuterated chlorpromazine but substitutes key hydrogen-containing reagents with deuterated equivalents. The core reaction involves the alkylation of 2-chlorophenothiazine with a deuterated propylamine derivative.

Alkylation of 2-Chlorophenothiazine with Deuterated Reagents

The primary step involves reacting 2-chlorophenothiazine with D3-(3-dimethylamino)propyl chloride (D3-DMAP-Cl), where three hydrogens on the dimethylamino group are replaced with deuterium. This reaction is conducted in a biphasic solvent system (toluene-water) with a strong base, such as aqueous potassium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide .

Reaction Conditions

  • Temperature : Reflux (110–120°C)

  • Catalyst : Tetrabutylammonium bromide (0.5–1.0 mol%)

  • Base : 50% aqueous KOH

  • Solvent : Toluene (non-aqueous phase) and water (aqueous phase)

The biphasic system enhances reaction efficiency by facilitating interfacial contact between the hydrophilic base and hydrophobic reactants, reducing dimeric impurity formation to <0.05% w/w .

Deuterium Incorporation Strategies

Deuterium can be introduced at two stages:

  • Pre-synthetic Deuteration : Using D3-DMAP-Cl as the alkylating agent ensures direct incorporation of deuterium into the propylamine side chain.

  • Post-synthetic Exchange : Exposing chlorpromazine to D2O under acidic or basic conditions may replace labile hydrogens, but this method is less precise and rarely used for this compound due to positional uncertainty.

Key Considerations

  • Isotopic Purity : ≥99.5% deuterium enrichment is required to avoid interference in mass spectrometric assays.

  • Reagent Availability : D3-DMAP-Cl must be synthesized via deuterated dimethylamine and 1-chloro-3-iodopropane, increasing production costs.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and impurity profiles. Toluene is preferred over chlorinated solvents due to its low polarity and compatibility with phase-transfer catalysts . Sodium hydroxide or potassium hydroxide (20–50% aqueous solutions) provide optimal alkalinity for deprotonating 2-chlorophenothiazine, with KOH yielding higher conversions (90–95%) .

Table 1: Solvent and Base Impact on Alkylation Efficiency

SolventBaseYield (%)Dimeric Impurity (% w/w)
TolueneKOH920.02
XyleneNaOH880.04
ChloroformKOH780.12

Data adapted from US20190314385A1 and CN102617509A .

Temperature and Reaction Time

Prolonged reflux (6–8 hours) ensures complete consumption of 2-chlorophenothiazine, while rapid heating (>120°C) risks decomposition. A stepwise temperature ramp—80°C for initiation, 110°C for reflux—minimizes side reactions.

Purification and Crystallization

Post-alkylation, this compound is isolated via acid-base extraction and crystallized as the hydrochloride salt.

Hydrochloride Salt Formation

The free base is dissolved in a mixture of methanol and toluene (6:1 v/v) and treated with dry HCl gas at 45–55°C . The resulting hydrochloride salt is decolorized with activated carbon and recrystallized from ethyl acetate to achieve >99.8% purity.

Crystallization Parameters

  • Solvent : Ethyl acetate

  • Temperature : 0–5°C (cooling rate: 1°C/min)

  • Yield : 82–85%

Removal of Isotopic Impurities

Size-exclusion chromatography (SEC) or preparative HPLC separates this compound from non-deuterated contaminants. SEC with Sephadex LH-20 and methanol eluent resolves isotopic variants based on hydrodynamic volume differences.

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 325.12 (M+H)+ for this compound, compared to 322.09 for non-deuterated chlorpromazine. Isotopic purity is quantified using the relative abundance of D3 vs. D2/D1 peaks.

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals the absence of signals at δ 2.25 (singlet, N(CH3)2), replaced by deuterium’s silent signature. ²H NMR detects deuterium integration at the dimethylamino group (δ 2.25, quintet).

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

D3-DMAP-Cl costs approximately $2,500–$3,000 per gram, necessitating efficient recycling of solvents and catalysts.

Regulatory Compliance

Deuterated drugs require stringent documentation under ICH Q3A guidelines, with specifications for residual solvents (<50 ppm toluene) and isotopic purity (>99.5%).

Análisis De Reacciones Químicas

Types of Reactions

Chlorpromazine-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Chlorpromazine-D3 is widely used in scientific research due to its stable isotope properties. Some applications include:

    Pharmacokinetic Studies: Used to trace the metabolism and distribution of chlorpromazine in the body.

    Drug Interaction Studies: Helps in understanding the interactions between chlorpromazine and other drugs.

    Biological Research: Used in studies involving neurotransmitter pathways and receptor binding.

    Industrial Applications: Employed in the development of new antipsychotic drugs and formulations .

Mecanismo De Acción

Chlorpromazine-D3 exerts its effects by blocking dopamine receptors (D1, D2, D3, and D4) in the brain, which reduces dopaminergic transmission. It also inhibits serotonin (5-HT), muscarinic, and α1-adrenergic receptors. This multi-receptor antagonism leads to its antipsychotic, antiemetic, and sedative effects .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Chlorpromazine-D3 is compared below with non-deuterated chlorpromazine, other deuterated internal standards, and structurally related antipsychotics:

Parameter This compound Chlorpromazine Quetiapine-D8 Promazine
Primary Role Internal standard for LC/GC-MS quantification Therapeutic antipsychotic; analyte in toxicology Internal standard for quetiapine and metabolites Antipsychotic; occasionally used as an internal standard
Deuterium Substitution Three deuterium atoms in the dimethylamine group None Eight deuterium atoms in aromatic and aliphatic positions None
Key Applications Quantification of chlorpromazine, desmethyl chlorpromazine, and 7-hydroxy metabolites Treatment of schizophrenia, psychotic disorders Quantification of quetiapine, clozapine, and olanzapine Limited therapeutic use; historical internal standard
Linearity (R²) 0.9986 for chlorpromazine N/A 0.9997 for clozapine; 0.9989 for olanzapine N/A
Commercial Availability Available as certified reference material (e.g., Cerilliant, MilliporeSigma) Widely available as pharmaceutical grade Available from Cerilliant and other suppliers Available but less commonly used in modern assays

Analytical Performance vs. Other Deuterated Standards

Deuterated internal standards (IS) are critical for correcting matrix effects and ion suppression in mass spectrometry. Key comparisons include:

  • This compound vs. Quetiapine-D8 :
    • This compound demonstrates superior linearity ($R^2 = 0.9986$) for chlorpromazine and its metabolites (e.g., desmethyl chlorpromazine, 7-hydroxy-chlorpromazine), whereas Quetiapine-D8 is optimized for quetiapine ($R^2 = 0.9981$) and clozapine ($R^2 = 0.9997$) .
    • This compound’s deuterium placement ensures minimal chromatographic deviation from the parent compound, unlike Quetiapine-D8, which may exhibit slight retention time shifts due to extensive deuteration .
  • This compound vs. Morphine-D3: While this compound is specific to phenothiazine antipsychotics, Morphine-D3 is tailored for opioid analyses (e.g., morphine, codeine). Both show comparable precision (<10% RSD) in multi-analyte panels .

Pharmacological and Metabolic Contrasts

  • Chlorpromazine vs. Clozapine :
    • Chlorpromazine has a higher risk of extrapyramidal side effects, whereas clozapine (an atypical antipsychotic) is reserved for treatment-resistant schizophrenia due to superior efficacy (30% response rate vs. 4% for chlorpromazine) but carries a risk of agranulocytosis .
    • This compound aids in quantifying chlorpromazine levels during clinical trials comparing these drugs, ensuring accurate pharmacokinetic data .
  • Chlorpromazine vs. Promazine :
    • Promazine, a structural analog, has weaker antipsychotic activity and is rarely used therapeutically. Both share similar metabolic pathways (e.g., N-demethylation), necessitating deuterated IS like this compound for precise metabolite tracking .

Actividad Biológica

Chlorpromazine-D3 is a deuterated derivative of chlorpromazine, a well-known antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound retains the core structure of chlorpromazine, which is a phenothiazine derivative. The introduction of deuterium atoms in the molecular structure enhances its metabolic stability, potentially leading to prolonged therapeutic effects and altered pharmacokinetics.

This compound exhibits multiple mechanisms of action, primarily acting as an antagonist at various neurotransmitter receptors:

  • Dopamine Receptors : It predominantly blocks D2 and D3 dopamine receptors, which are crucial in modulating dopaminergic transmission in the brain. This blockade is associated with its antipsychotic effects, reducing symptoms of schizophrenia such as hallucinations and delusions .
  • Serotonin Receptors : this compound also interacts with serotonin receptors (5-HT2A), contributing to its efficacy in managing mood disorders and anxiety .
  • Histamine Receptors : The drug's antihistaminic properties may account for some sedative effects, which can be beneficial in treating agitation associated with psychotic disorders .

Pharmacodynamics

This compound has shown significant biological activity in various studies:

  • Antipsychotic Effects : In clinical trials comparing chlorpromazine to other antipsychotics like olanzapine and risperidone, it demonstrated comparable efficacy in reducing psychotic symptoms but was associated with a higher incidence of extrapyramidal side effects .
  • Antitumor Activity : Emerging research indicates that phenothiazines, including chlorpromazine derivatives, may exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of cell cycle proteins and inhibition of cancer stem cells .

Case Studies

A notable case study highlighted an adverse reaction to chlorpromazine in a pediatric patient, where tinnitus was reported following treatment. This underscores the importance of monitoring side effects, particularly in vulnerable populations such as children .

Data Tables

The following table summarizes the comparative efficacy and side effects of this compound against other antipsychotics:

Drug Efficacy (Reduction in Symptoms) Extrapyramidal Symptoms Sedation Weight Gain
This compoundModerateHighModerateModerate
OlanzapineHighLowHighHigh
RisperidoneModerateModerateLowLow

Research Findings

Recent studies have focused on the pharmacokinetic advantages of this compound due to its deuterated form. These studies suggest that deuteration may lead to:

  • Improved Bioavailability : Enhanced absorption and distribution profiles compared to non-deuterated counterparts.
  • Reduced Metabolic Rate : Slower metabolism may prolong therapeutic effects and reduce dosing frequency.

Q & A

Basic Research Questions

Q. What is the role of Chlorpromazine-D3 in quantitative LC-MS/MS methods for antipsychotic analysis?

this compound is primarily used as an internal standard (IS) to correct matrix effects, ionization variability, and extraction efficiency in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. For example, in human plasma analyses, it compensates for analyte loss during sample preparation and enhances precision by matching the physicochemical properties of target analytes (e.g., chlorpromazine) while avoiding isotopic interference .

  • Methodological Insight : Spike this compound into samples during the pre-extraction phase at a fixed concentration (e.g., 50 ng/mL). Normalize analyte peak areas against the IS to account for inter-run variability .

Q. How is this compound synthesized and characterized for use as a reference standard?

this compound is synthesized via deuteration of the dimethylamino group in chlorpromazine, replacing three hydrogen atoms with deuterium. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% deuterium incorporation). Purity is validated using chromatographic methods (e.g., HPLC-UV) to ensure absence of unlabeled contaminants .

Q. What analytical parameters must be validated when using this compound in pharmacokinetic studies?

Key parameters include:

  • Linearity : Calibration curves spanning expected physiological ranges (e.g., 1–500 ng/mL).
  • Recovery : Comparison of extracted vs. unextracted IS response to assess extraction efficiency.
  • Matrix effects : Evaluate ion suppression/enhancement using post-column infusion.
  • Stability : Assess IS integrity under storage (-80°C) and processing (room temperature) conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in deuterium isotope effects when using this compound in metabolic studies?

Deuterium kinetic isotope effects (KIEs) may alter metabolic rates compared to non-deuterated chlorpromazine. To mitigate this:

  • Validate IS performance by comparing metabolic half-lives of deuterated vs. non-deuterated analogs in vitro.
  • Use high-purity this compound (≥98% deuteration) to minimize variability.
  • Cross-validate with alternative IS (e.g., chlorpromazine-¹³C) in parallel experiments .

Q. What strategies optimize the use of this compound in multi-analyte panels with structurally diverse antipsychotics?

  • Chromatographic separation : Employ gradient elution to resolve this compound from co-eluting metabolites or isomers.
  • Mass spectrometry : Use selective reaction monitoring (SRM) transitions unique to the IS (e.g., m/z 324→86 for this compound vs. m/z 321→86 for chlorpromazine).
  • Cross-validation : Test IS applicability across different matrices (e.g., plasma, brain tissue) to confirm universality .

Q. How do researchers reconcile contradictory data in cross-disciplinary applications of this compound (e.g., environmental vs. clinical studies)?

Contradictions often arise from matrix complexity (e.g., soil vs. plasma) or detection limits. Solutions include:

  • Matrix-matched calibration : Prepare standards in representative matrices (e.g., soil extracts for environmental studies).
  • Sensitivity optimization : Use advanced instrumentation (e.g., triple quadrupole MS) for trace-level detection in environmental samples.
  • Inter-laboratory validation : Compare results across labs using standardized protocols .

Q. What statistical approaches are recommended for validating this compound-based methods in large cohort studies?

  • Bland-Altman plots : Assess agreement between methods using this compound and alternative IS.
  • Multivariate regression : Control for confounding variables (e.g., age, renal function) affecting analyte-IS ratios.
  • Power analysis : Determine sample size required to detect clinically relevant differences (e.g., 20% variation in drug concentration) .

Q. Methodological Resources

  • Internal Standard Preparation : Dissolve this compound in methanol (0.1 mg/mL) and store at -20°C to prevent deuterium exchange .
  • Ethical Compliance : Ensure plasma studies obtain informed consent and ethical approval (e.g., IRB protocols) .
  • Data Reporting : Follow STARD guidelines for transparent reporting of diagnostic accuracy studies .

Propiedades

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEIMTDSQAKGNT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.